2-Methylphenyl 3-methoxybenzoate
Description
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-6-3-4-9-14(11)18-15(16)12-7-5-8-13(10-12)17-2/h3-10H,1-2H3 |
InChI Key |
IORRPBZQZSKJCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) is typically employed at 5–10 mol% loading.
-
Solvent : Toluene or xylene facilitates azeotropic removal of water, shifting equilibrium toward ester formation.
-
Temperature : Prolonged reflux at 110–140°C for 12–24 hours ensures completion.
-
Yield : Reported yields range from 65% to 78%, with purity dependent on efficient dehydration.
Mechanistic Insight :
The acid catalyst protonates the carbonyl oxygen of 3-methoxybenzoic acid, generating an acylium ion intermediate. O-cresol’s phenolic oxygen attacks this electrophilic center, followed by deprotonation and water elimination to yield the ester.
Acyl Chloride-Mediated Esterification
This two-step method involves converting 3-methoxybenzoic acid to its reactive acyl chloride derivative, followed by reaction with o-cresol in the presence of a base.
Step 1: Synthesis of 3-Methoxybenzoyl Chloride
Step 2: Esterification with O-Cresol
-
Base : Triethylamine (Et₃N) or pyridine neutralizes HCl, driving the reaction forward.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–25°C for 1–2 hours.
Advantages :
-
Avoids equilibrium limitations of Fischer esterification.
-
Compatible with acid-sensitive substrates.
Palladium-Catalyzed Cross-Coupling
A modern approach utilizes palladium catalysts to couple aryl halides with phenolic derivatives, enabling ester formation under mild conditions.
Catalytic System
-
Catalyst : PdCl₂(Xantphos) (5 mol%) in dimethylformamide (DMF).
-
Base : Triethylamine (2 equiv) facilitates deprotonation of o-cresol.
Mechanistic Pathway :
Oxidative addition of the acyl chloride to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the deprotonated o-cresol. Reductive elimination releases the ester and regenerates the catalyst.
Transesterification of Methyl 3-Methoxybenzoate
This method involves exchanging the methyl group of methyl 3-methoxybenzoate with o-cresol under basic or acidic conditions.
Basic Conditions
Acidic Conditions
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 65–78 | 12–24 | Simplicity, low cost | Equilibrium-limited, high temps |
| Acyl Chloride Route | 82–89 | 3–6 | High efficiency, mild conditions | Toxicity of SOCl₂, purification steps |
| Palladium Catalysis | 90–94 | 20 | Regioselective, scalable | Expensive catalysts, inert atmosphere |
| Transesterification | 68–75 | 6–12 | Utilizes stable esters | Moderate yields, side reactions |
Q & A
Basic Synthesis and Purification
Q: What are the standard methodologies for synthesizing and purifying 2-methylphenyl 3-methoxybenzoate? A:
- Esterification : React 3-methoxybenzoic acid with 2-methylphenol using a coupling agent (e.g., DCC or HATU) in anhydrous dichloromethane (DCM) under nitrogen. Acid catalysts (e.g., H₂SO₄) may also be employed for direct esterification .
- Purification : Use column chromatography (silica gel, gradient elution with DCM/EtOAc) to isolate the product. Mixed fractions can be re-chromatographed with optimized solvent ratios (e.g., 4% EtOAc in DCM) to enhance purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.15 equiv. of amine derivatives) to minimize side products .
Structural Characterization Techniques
Q: Which analytical techniques are critical for confirming the structure of this compound? A:
- Spectroscopy :
- X-ray Diffraction : For crystalline samples, single-crystal XRD resolves bond angles and spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Thermal Stability and Decomposition Pathways
Q: How can researchers determine the thermal stability and decomposition behavior of this compound? A:
- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 10°C/min in N₂) to identify dehydration or decomposition stages .
- Differential Scanning Calorimetry (DSC) : Detect endothermic (melting) or exothermic (decomposition) events. Compare with TGA data to correlate mass loss with energy changes .
- Hyphenated Techniques : Pair TGA with FTIR or GC-MS to analyze volatile decomposition products (e.g., CO₂, methoxy fragments) .
Advanced Analysis of Contradictory Thermal Data
Q: How should researchers resolve discrepancies in thermal decomposition data obtained from different techniques? A:
- Cross-Validation : Replicate experiments using TGA-DSC simultaneous analysis to align mass loss and thermal events .
- Statistical Modeling : Apply kinetic models (e.g., Flynn-Wall-Ozawa) to decomposition curves, ensuring consistency across techniques .
- Controlled Atmosphere Studies : Compare decomposition under inert (N₂) vs. oxidative (O₂) conditions to isolate environmental effects .
Mechanistic Studies of Degradation Pathways
Q: What methodologies elucidate the mechanistic pathways of this compound under thermal or hydrolytic stress? A:
- Isothermal Aging : Incubate the compound at elevated temperatures (e.g., 80°C) and analyze degradation products via HPLC or LC-MS .
- Hydrolysis Kinetics : Perform pH-dependent studies (acidic/alkaline conditions) to track ester cleavage rates using UV-Vis spectroscopy .
- Computational Modeling : Use DFT calculations to predict bond dissociation energies and identify labile groups (e.g., ester vs. methoxy) .
Purity Assessment Beyond Standard Protocols
Q: What advanced methods ensure ultrahigh purity (>99.9%) for sensitive applications like crystallography or bioassays? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
